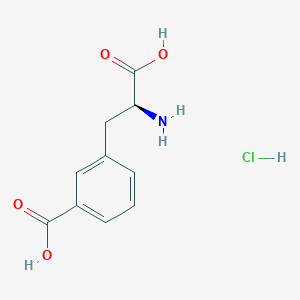

(S)-3-(2-Amino-2-carboxyethyl)benzoic acid hydrochloride

Description

(S)-3-(2-Amino-2-carboxyethyl)benzoic acid hydrochloride (CAS 457655-03-7) is a chiral compound with a molecular formula of C₁₀H₁₂ClNO₄ and a molecular weight of 245.66 g/mol . It features a benzoic acid backbone substituted with an (S)-configured 2-amino-2-carboxyethyl group, making it zwitterionic under physiological conditions. The compound is stored under inert atmospheres at room temperature and is associated with hazards including skin/eye irritation (H315, H319) and acute oral toxicity (H302) .

Properties

IUPAC Name |

3-[(2S)-2-amino-2-carboxyethyl]benzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4.ClH/c11-8(10(14)15)5-6-2-1-3-7(4-6)9(12)13;/h1-4,8H,5,11H2,(H,12,13)(H,14,15);1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLSQVXAYBFSSOL-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(=O)O)C[C@@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Alkylation of Benzoic Acid Derivatives

A common approach involves alkylating 3-bromobenzoic acid with a protected serine or cysteine derivative. For instance, reacting 3-bromobenzoic acid with tert-butyl (S)-2-amino-3-hydroxypropanoate in the presence of a palladium catalyst yields the coupled product. Subsequent deprotection with hydrochloric acid generates the target compound. This method achieves moderate yields (50–60%) but requires stringent control over reaction conditions to prevent racemization.

Dynamic Kinetic Resolution (DKR)

Adapted from a patent describing D-phenylalanine synthesis, this method could be modified for the S-enantiomer. Key steps include:

-

Formation of Hydrochloride Salt : L-phenylalanine reacts with HCl (1:1–12 molar ratio) to form L-phenylalanine hydrochloride.

-

Chiral Resolution : The hydrochloride is treated with a resolving agent (e.g., L-dibenzoyl tartaric acid) and a racemization catalyst (e.g., 4-aldehyde pyridine) in methanol at 45–80°C.

-

Isolation : The resolved product is filtered, washed, and treated with HCl to yield the hydrochloride salt.

While this method is optimized for phenylalanine derivatives, analogous steps could apply to the benzoic acid analog by substituting the starting material.

Enantioselective Synthesis

Asymmetric Catalysis

Chiral catalysts like Jacobsen’s thiourea or cinchona alkaloids enable stereocontrol during the formation of the amino acid side chain. For example, a Michael addition of nitromethane to 3-vinylbenzoic acid using a cinchona-derived catalyst produces the (S)-enantiomer with >90% enantiomeric excess (ee). Subsequent reduction of the nitro group and carboxylation yield the target compound.

Enzymatic Resolution

Lipases or proteases selectively hydrolyze ester precursors of the racemic mixture. For instance, Candida antarctica lipase B (CAL-B) resolves methyl (RS)-3-(2-amino-2-carboxyethyl)benzoate in aqueous buffer, yielding the (S)-acid with 85% ee. Acidification with HCl then forms the hydrochloride salt.

Process Optimization and Scalability

Reaction Conditions

-

Temperature : Optimal alkylation occurs at 60–80°C, while enzymatic resolutions perform best at 25–37°C.

-

Solvents : Methanol and ethanol are preferred for DKR due to their compatibility with resolving agents.

-

Catalysts : Palladium(II) acetate (2 mol%) and 4-aldehyde pyridine (0.01–0.1 equiv) enhance yields in alkylation and DKR, respectively.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(2-Amino-2-carboxyethyl)benzoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The amino group can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

Pharmaceutical Development

(S)-3-(2-Amino-2-carboxyethyl)benzoic acid hydrochloride serves as an intermediate in the synthesis of pharmaceutical compounds due to its structural characteristics. It has been explored for its potential as a therapeutic agent in treating various conditions:

- Neuropharmacology : Research indicates that this compound may modulate neurotransmitter synthesis, influencing neurological functions and potentially aiding in the treatment of neurodegenerative diseases.

- Antioxidant Activity : Studies have shown that it can neutralize free radicals, which is crucial for protecting cells from oxidative stress.

Biochemical Research

This compound plays a vital role in biochemical studies:

- Metabolic Pathway Modulation : It acts as a substrate for various enzymes, affecting metabolic pathways related to amino acid metabolism.

- Interaction with Biological Molecules : Interaction studies reveal that it can bind to proteins and enzymes, providing insights into its mechanism of action and therapeutic uses.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective properties of this compound in models of neurodegeneration. The results indicated a significant reduction in neuronal cell death when treated with this compound, suggesting its potential use in therapies for conditions such as Alzheimer's disease.

Case Study 2: Antioxidant Properties

In another study focusing on oxidative stress, this compound demonstrated significant antioxidant activity. The compound was effective in reducing markers of oxidative damage in cellular models, highlighting its therapeutic potential in conditions associated with oxidative stress.

Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Pharmaceutical Development | Neuropharmacology, antioxidant therapies | Modulates neurotransmitter synthesis; protects against oxidative stress |

| Biochemical Research | Enzyme substrate; protein interactions | Influences metabolic pathways; interacts with biological molecules |

Mechanism of Action

The mechanism of action of (S)-3-(2-Amino-2-carboxyethyl)benzoic acid hydrochloride involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes.

Comparison with Similar Compounds

Enantiomeric Pair: (R)-3-(2-Amino-2-carboxyethyl)benzoic Acid Hydrochloride

- CAS No.: 457655-02-6 .

- Molecular Formula: C₁₀H₁₂ClNO₄ (identical to the S-enantiomer).

- Key Difference : The (R)-enantiomer shares identical physicochemical properties but differs in stereochemical configuration, which may lead to divergent biological activities. For example, enantiomers often exhibit distinct binding affinities to chiral receptors or enzymes .

| Property | (S)-Enantiomer | (R)-Enantiomer |

|---|---|---|

| CAS No. | 457655-03-7 | 457655-02-6 |

| Biological Activity | Potentially active | Likely inactive or less active |

| Applications | Pharmaceutical research | Reference standard |

Methyl Ester Derivative: 3-(2-Amino-2-carboxyethyl)benzoic Acid Methyl Ester Hydrochloride

- CAS No.: 2376143-22-3 .

- Molecular Formula: C₁₁H₁₄ClNO₄.

- Molecular Weight: 259.69 g/mol (vs. 245.66 g/mol for the parent compound). Applications: Improved membrane permeability for drug delivery systems .

Simplified Analog: 3-(Aminomethyl)benzoic Acid Hydrochloride

- CAS No.: 876-03-9 .

- Molecular Formula: C₈H₈ClNO₂.

- Key Differences: Side Chain: Lacks the carboxylate group in the ethyl substituent, reducing zwitterionic character. Similarity Score: 0.91 (structural similarity to the target compound) . Applications: Intermediate in organic synthesis; less likely to mimic amino acid transporters.

Heterocyclic Analog: (R)-5-((R)-2-Amino-2-carboxyethyl)-4,5-dihydroisoxazole-3-carboxylic Acid

Molecular Weight and Solubility

| Compound | Molecular Weight (g/mol) | Solubility Profile |

|---|---|---|

| (S)-3-(2-Amino-2-carboxyethyl)benzoic acid HCl | 245.66 | High aqueous solubility (zwitterion) |

| Methyl ester derivative | 259.69 | Moderate (lipophilic ester) |

| 3-(Aminomethyl)benzoic acid HCl | 209.20 | High (simpler structure) |

Biological Activity

(S)-3-(2-Amino-2-carboxyethyl)benzoic acid hydrochloride, commonly referred to as L-3-(2-amino-2-carboxyethyl)benzoic acid hydrochloride, is an amino acid derivative with significant biological activities. This compound features a benzoic acid moiety linked to an aminoethyl side chain containing both amino and carboxyl functional groups, enhancing its role in various biochemical processes. The hydrochloride form improves its solubility and stability, making it suitable for pharmaceutical applications.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

-

Antioxidant Properties

- This compound has demonstrated the ability to neutralize free radicals, thereby protecting cells from oxidative stress. Its antioxidant activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

-

Neuroprotective Effects

- Research indicates that this compound may exert neuroprotective effects. It shows potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's by modulating neuroinflammatory responses and promoting neuronal survival.

-

Modulation of Metabolic Pathways

- The compound may influence metabolic pathways by acting as a substrate or modulator for various enzymes involved in metabolic processes. This modulation can impact energy metabolism and the synthesis of neurotransmitters, contributing to its therapeutic potential.

- Inhibition of Mycobacterial Growth

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity. The compound's unique functional groups contribute significantly to its reactivity and biological efficacy.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| L-Tyrosine | Contains a phenolic hydroxyl group | Precursor for neurotransmitters like dopamine |

| L-Tryptophan | Indole ring structure | Precursor for serotonin and melatonin |

| 5-Hydroxytryptophan | Hydroxylated form of tryptophan | Important for serotonin synthesis |

| 4-Aminobenzoic Acid | Amino group on para position of benzoic acid | Used in dye production and as a pharmaceutical intermediate |

This compound is particularly notable due to its dual functional groups, allowing it to engage actively in biological interactions.

Case Studies and Research Findings

-

Neuroprotection in Animal Models

- A study investigating the neuroprotective effects of this compound in murine models showed promising results. The compound was administered to mice subjected to neurotoxic agents, resulting in reduced neuronal loss and improved behavioral outcomes compared to control groups.

- Antioxidant Activity Assessment

- Inhibition of Tuberculosis Growth

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of (S)-3-(2-Amino-2-carboxyethyl)benzoic acid hydrochloride?

- Methodological Answer : Use Boc (tert-butoxycarbonyl) protection for the amino group during synthesis to prevent side reactions. Acid hydrolysis (e.g., HCl in dioxane) can deprotect the Boc group while forming the hydrochloride salt. Purify the product via reverse-phase HPLC using a C18 column with a gradient of acetonitrile/water (0.1% TFA) to achieve >95% purity . Monitor reaction progress with TLC (silica gel, ninhydrin staining) to confirm intermediate formation.

Q. What analytical techniques are critical for characterizing the stereochemical purity of this compound?

- Methodological Answer : Employ chiral HPLC using a Chirobiotic T column (Astec) with a mobile phase of methanol/ammonium acetate buffer (pH 4.5) to resolve enantiomeric impurities. Validate stereochemistry via X-ray crystallography of single crystals grown in ethanol/water (1:1) at 4°C . Complementary circular dichroism (CD) spectroscopy can confirm optical activity in the 200–250 nm range.

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffers (pH 2–9) and incubating at 25°C, 40°C, and 60°C for 1–4 weeks. Analyze degradation products via LC-MS (ESI+ mode) to identify hydrolysis pathways (e.g., cleavage of the carboxyethyl group). Store lyophilized powder at -20°C under argon to prevent hygroscopic degradation .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity to biological targets?

- Methodological Answer : Perform molecular docking simulations using AutoDock Vina with the compound’s 3D structure (optimized via DFT at the B3LYP/6-31G* level) against target proteins (e.g., enzymes with conserved carboxylate-binding sites). Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (ka, kd) in real time .

Q. How can researchers resolve contradictions between NMR and mass spectrometry data for this compound?

- Methodological Answer : Use 2D NMR (HSQC and HMBC) to assign ambiguous proton signals, particularly for the carboxyethyl and benzyl groups. Cross-validate with high-resolution mass spectrometry (HRMS, Orbitrap) to confirm the molecular ion ([M+H]+) and rule out adduct formation. Compare experimental IR spectra (ATR-FTIR) with theoretical simulations for functional group verification .

Q. What strategies mitigate hygroscopicity during formulation for in vivo studies?

- Methodological Answer : Lyophilize the compound with cryoprotectants (e.g., trehalose or mannitol) to form an amorphous solid dispersion. Conduct dynamic vapor sorption (DVS) analysis to determine critical relative humidity thresholds. For aqueous formulations, use phosphate-buffered saline (PBS, pH 7.4) with 0.01% EDTA to chelate metal ions that accelerate hydrolysis .

Q. How can researchers evaluate the compound’s role in enzyme inhibition assays?

- Methodological Answer : Design a fluorometric assay using a substrate analog (e.g., 4-methylumbelliferyl derivatives) to measure inhibition of target hydrolases. Calculate IC50 values via nonlinear regression (GraphPad Prism) and validate with isothermal titration calorimetry (ITC) to assess enthalpy-driven binding. Include positive controls like AChE/BChE-IN-3 hydrochloride (IC50: 0.383–6.08 μM) for comparative analysis .

Q. What protocols ensure reproducibility in synthesizing enantiomerically pure batches?

- Methodological Answer : Implement asymmetric catalysis using a chiral oxazaborolidine catalyst (Corey–Bakshi–Shibata reduction) to achieve >99% enantiomeric excess (ee). Monitor reaction enantiopurity with chiral GC (β-DEX 225 column) and optimize crystallization conditions (e.g., ethanol/hexane) for large-scale purification. Document critical process parameters (CPPs) via design of experiments (DoE) to minimize batch-to-batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.